N-(4-(N-(2-(4,5-二甲基-6-氧代嘧啶-1(6H)-基)乙基)磺酰氨基)苯基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

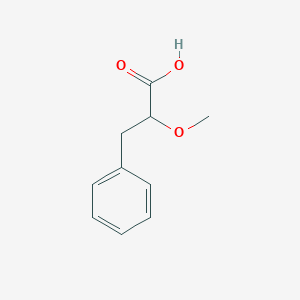

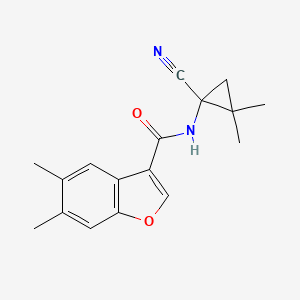

The compound N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a heterocyclic compound that contains a sulfonamido moiety. This structural feature is significant as it is often associated with various biological activities, including antibacterial and antitumor properties. The presence of a pyrimidinyl group suggests that the compound could interact with biological systems through various mechanisms, potentially inhibiting the growth of bacteria or cancer cells.

Synthesis Analysis

The synthesis of related heterocyclic compounds containing a sulfonamido moiety has been explored, with the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate being reacted with active methylene compounds to produce a range of derivatives, including pyran, pyridine, and pyridazine derivatives . Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives to yield pyrazole and oxazole derivatives has been studied . Another related compound, 2-[N'-2-Pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate, was synthesized by reacting chlorambucil with a sulfadiazine derivative, using Schiffs base as a protective group .

Molecular Structure Analysis

Quantum mechanical calculations have been performed on a similar molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, to investigate its electronic structure . The analysis included molecular electrostatic potentials (MEP) and the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) . The small HOMO-LUMO energy gap indicated that the molecule is chemically reactive, which could be relevant for the compound as well .

Chemical Reactions Analysis

The chemical reactivity of these compounds is significant for their biological activity. The small HOMO-LUMO gap suggests a tendency to engage in chemical reactions, which could be crucial for the interaction with biological targets . The synthesis process often involves the formation of derivatives through reactions with various compounds, which can significantly alter the biological activity of the resulting molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and reactivity. The IR vibrational spectra of a related molecule were assigned using DFT techniques, and the vibrational assignments were compared with experimental values . These properties are essential for understanding how the compound interacts with biological systems and for predicting its behavior in different environments.

Antibacterial and Antitumor Activity

The antibacterial activity of newly synthesized heterocyclic compounds containing a sulfonamido moiety has been evaluated, with some compounds exhibiting high activities . Similarly, the antitumor activity of a related compound was found to be significant, with a therapeutic index twice that of chlorambucil . These findings suggest that N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide could also possess similar biological activities, warranting further investigation.

科学研究应用

合成和抗菌应用

抗菌剂开发:研究表明合成了含有磺胺基团的新杂环化合物,旨在将它们用作抗菌剂。这涉及将前体与活性亚甲基化合物和其他试剂反应,以产生对多种细菌菌株具有高抗菌活性的衍生物(Azab, Youssef, & El-Bordany, 2013)。

抗癌和抗炎研究

抗癌活性:新型吡唑吡嘧啶衍生物已被合成并评估为抗癌和抗5-脂氧合酶剂,展示了在抑制癌细胞生长和炎症方面的潜力。这些衍生物的结构修饰显著影响它们的生物活性,为新治疗剂的开发提供了见解(Rahmouni et al., 2016)。

抗菌和杀虫研究

抗菌潜力评估:已合成并评估了嘧啶连接的吡唑杂环化合物的杀虫和抗菌潜力。这些化合物对特定昆虫和微生物菌株表现出显著活性,暗示它们在开发新的抗菌和杀虫剂方面的实用性(Deohate & Palaspagar, 2020)。

荧光和结合研究

与牛血清白蛋白(BSA)的荧光结合:通过荧光和紫外-可见光谱研究,研究了新型对羟基肉桂酸酰胺与BSA之间的相互作用。这些相互作用提供了关于这些化合物的结合亲和力和潜在生物学相关性的见解(Meng et al., 2012)。

除草活性和分子对接研究

除草活性分析:以乙酰羟基酸合酶(AHAS)为靶点的吡嘧啉硫基苯甲酸酯作为除草剂,通过分子对接和比较研究进行了分析。这项研究为了解这些化合物的生物活性构象及其与AHAS的相互作用奠定了基础,指导设计更有效的除草剂(He et al., 2007)。

属性

IUPAC Name |

N-[4-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethylsulfamoyl]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-4-5-17(23)21-15-6-8-16(9-7-15)27(25,26)20-10-11-22-12-19-14(3)13(2)18(22)24/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLSNEFNXDREML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2550775.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550777.png)

![N-(3-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2550778.png)

![3-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-1H-indole](/img/structure/B2550779.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B2550784.png)

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)

![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)